molecular formula C15H13BrN6O2 B2891861 5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide CAS No. 1351623-02-3

5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide

Cat. No. B2891861
CAS RN: 1351623-02-3
M. Wt: 389.213
InChI Key: RRGZOZZVTOOXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide is a novel compound that has gained attention in the scientific community for its potential application in research studies. This compound, also known as BOPP, is a derivative of nicotinamide and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Biological Studies

5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide and its derivatives have been a subject of interest in synthetic and biological studies. Joshi et al. (2010) conducted studies on fused pyrazoles and their ethoxyphthalimide derivatives, indicating the potential of these compounds in various cell cultures for antimicrobial and antiviral testing against standard drugs. This research highlights the significance of these compounds in developing new antimicrobial and antiviral agents (Joshi et al., 2010).

Antimitotic Agents

Research into the antitumor activity of pyridine derivatives, including compounds related to this compound, was conducted by Temple et al. (1992). They found that these compounds can act as potent antimitotic agents, suggesting their utility in cancer research and potential therapeutic applications (Temple et al., 1992).

Synthesis of Heterocyclic Systems

The synthesis of heterocyclic systems using related compounds has been explored in scientific research. For instance, Bogolyubov et al. (2004) demonstrated the use of bromomethylene derivatives in the synthesis of heterocyclic systems, which could be relevant to the synthesis of compounds like this compound (Bogolyubov et al., 2004).

Antimicrobial Activities

Research on the antimicrobial activities of pyridine derivatives, including those structurally similar to this compound, has been conducted. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives and screened them for antimicrobial activities, indicating the potential of these compounds in antimicrobial research (Gad-Elkareem et al., 2011).

Role in Color Tuning of Iridium Complexes

Stagni et al. (2008) explored the role of ligands similar to this compound in the color tuning of iridium tetrazolate complexes. Their research highlights the importance of these compounds in fine-tuning the electronic properties of metal complexes, relevant to applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

properties

IUPAC Name

5-bromo-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN6O2/c16-12-8-11(9-17-10-12)15(24)18-5-7-22-14(23)3-2-13(20-22)21-6-1-4-19-21/h1-4,6,8-10H,5,7H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGZOZZVTOOXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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